REACTION_CXSMILES
|
[CH3:1][N:2]=[C:3]=[O:4].[CH:5]([O:7][CH2:8][CH3:9])=[CH2:6]>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH:5]([O:7][CH2:8][CH3:9])[CH2:6][C:3]1=[O:4]
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
CN=C=O
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A Teflon tube containing
|
Type
|
CUSTOM
|
Details
|
was sealed
|
Type
|
ADDITION
|
Details
|
introduced into a high-pressure reactor
|
Type
|
CUSTOM
|
Details
|
The reaction mixture taken out was evaporated
|
Type
|
DISTILLATION
|
Details
|
purified by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC1OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |